molecular formula C13H16N2O3S B486642 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole CAS No. 791844-66-1

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole

Cat. No.: B486642
CAS No.: 791844-66-1
M. Wt: 280.34g/mol
InChI Key: SCVQKROBQGJKTC-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole is a chemical compound characterized by its unique structure, which includes a methoxy group, a propan-2-yl group, and a sulfonylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products Formed:

Scientific Research Applications

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and imidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

  • 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole
  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonylimidazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfonyl and imidazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-10(2)11-4-5-12(18-3)13(8-11)19(16,17)15-7-6-14-9-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVQKROBQGJKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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